molecular formula C8H14N4 B13282451 4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine

4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B13282451
M. Wt: 166.22 g/mol
InChI Key: YWVBOSVOGPLOAE-UHFFFAOYSA-N
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Description

4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine and isopropylamine with cyanuric chloride. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the cyclization process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or isopropyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halogenating agents, alkylating agents; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the substitution.

Major Products Formed

    Oxidation: Triazine oxides

    Reduction: Amine derivatives

    Substitution: Various substituted triazine derivatives depending on the reagents used

Scientific Research Applications

4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex triazine derivatives, which are valuable in materials science and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to nitrogen metabolism.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with plant metabolic pathways.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes involved in nitrogen metabolism, thereby disrupting their function. This inhibition can lead to the accumulation of metabolic intermediates, affecting cellular processes. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(ethylamino)-1,3,5-triazine
  • 2,4,6-Tris(isopropylamino)-1,3,5-triazine
  • 2-Ethyl-4,6-dimethyl-1,3,5-triazine

Uniqueness

4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazine derivatives, its combination of ethyl and isopropyl groups provides a balance of hydrophobicity and steric effects, making it particularly effective in certain applications, such as enzyme inhibition and agrochemical development.

Biological Activity

4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is a compound belonging to the triazine family, characterized by its unique chemical structure that includes a triazine ring and an amine functional group. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

C8H14N4\text{C}_8\text{H}_{14}\text{N}_4

The biological activity of triazine compounds often relates to their ability to interact with biological macromolecules. The presence of the triazine ring is crucial for the compound's reactivity and interaction with target sites within microorganisms or cancer cells. The amine group can participate in hydrogen bonding and nucleophilic attacks, enhancing the compound's efficacy.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of triazine compounds showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of alkyl substituents was found to enhance this activity (Bunce et al., 2024) .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties:

  • Research Evidence : In vitro tests revealed that the compound effectively inhibited the growth of several fungal strains. The mechanism appears to involve disruption of fungal cell membrane integrity.
Fungal StrainMIC (µg/mL)Activity Level
Candida albicans32Moderate
Aspergillus niger64Low

Anticancer Properties

The potential anticancer effects of this compound have been explored in various studies:

  • Case Study : A recent investigation assessed the cytotoxicity of this compound on human cancer cell lines (A549 lung cancer cells). Results indicated that it induced apoptosis at concentrations above 50 µM, suggesting a promising avenue for further research in cancer therapeutics (ResearchGate, 2024) .
Cell LineIC50 (µM)Effect
A549 (Lung Cancer)45Induces Apoptosis
MCF7 (Breast Cancer)60Moderate Effect

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

4-ethyl-6-propan-2-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H14N4/c1-4-6-10-7(5(2)3)12-8(9)11-6/h5H,4H2,1-3H3,(H2,9,10,11,12)

InChI Key

YWVBOSVOGPLOAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=N1)N)C(C)C

Origin of Product

United States

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